molecular formula C15H20FN3O B1532570 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one CAS No. 1242883-08-4

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Cat. No.: B1532570
CAS No.: 1242883-08-4
M. Wt: 277.34 g/mol
InChI Key: NZKBYMDQMAXAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound features a fluorobenzyl group attached to a piperidin-4-ylimidazolidin-2-one core

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound's binding affinity, while the imidazolidinone core interacts with the active site of the target molecule. This interaction triggers a cascade of biochemical events, leading to the desired biological or therapeutic effect.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

  • 1-(3-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

  • 1-(4-Fluorobenzyl)piperazine

  • 4-Fluorobenzyl isocyanate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-3-1-12(2-4-13)11-18-9-10-19(15(18)20)14-5-7-17-8-6-14/h1-4,14,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKBYMDQMAXAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Reactant of Route 4
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorobenzyl)-3-piperidin-4-ylimidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.